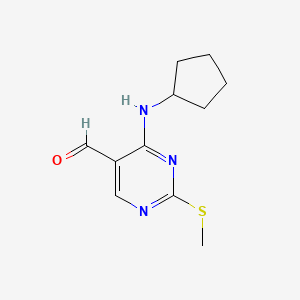

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRVSWPBAOCWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2CCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445094 | |

| Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211245-64-6 | |

| Record name | 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211245-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental chemical and physical properties, outline a detailed, validated synthesis protocol, and explore its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs.[1][2] The inherent versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The subject of this guide, this compound, is a substituted pyrimidine that holds promise as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including a reactive carbaldehyde group, a nucleophilic amino substituent, and a modifiable methylthio group, make it a versatile building block for the development of novel kinase inhibitors and other targeted therapies.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 211245-64-6 | [5][6] |

| Molecular Formula | C₁₁H₁₅N₃OS | [5][6] |

| Molecular Weight | 237.32 g/mol | [6] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol | Inferred from related compounds[7][8] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, adapted from established protocols for similar pyrimidine derivatives.[3] The following is a detailed, self-validating experimental protocol.

Synthesis Workflow

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

-

Cyclopentylamine

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aldehydic Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyrimidine Ring Proton (C6-H): A singlet is anticipated around δ 8.0-8.5 ppm.

-

Cyclopentyl Protons: A multiplet corresponding to the methine proton adjacent to the nitrogen (N-CH) is expected around δ 4.0-4.5 ppm. The remaining methylene protons of the cyclopentyl ring will likely appear as multiplets in the upfield region (δ 1.5-2.5 ppm).

-

Methylthio Protons (S-CH₃): A sharp singlet is expected around δ 2.5-3.0 ppm.

-

Amino Proton (NH): A broad singlet may be observed, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl Carbon (CHO): A peak is expected in the highly deshielded region of δ 185-195 ppm.

-

Pyrimidine Ring Carbons: Carbons of the pyrimidine ring are expected to resonate in the aromatic region (δ 110-170 ppm).

-

Cyclopentyl Carbons: The methine carbon attached to the nitrogen will appear around δ 50-60 ppm, while the methylene carbons will be in the δ 20-40 ppm range.

-

Methylthio Carbon (S-CH₃): A signal is expected around δ 10-20 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

N-H Stretch (Amine): A moderate absorption band may be observed in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands are expected around 2850-3000 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (237.32 g/mol ).

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound offers several avenues for further chemical modification, making it a valuable intermediate in drug discovery programs.

Key Reactive Sites

Sources

- 1. Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Pyrimidinecarboxaldehyde, 4-(cyclopentylamino)-2-(methylthio)- [211245-64-6] | Chemsigma [chemsigma.com]

- 6. This compound [allbiopharm.com]

- 7. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

- 8. 4-Aminopyrimidine - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Molecular Structure of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its inherent biological relevance and synthetic tractability have propelled a multitude of pyrimidine derivatives to the forefront of drug discovery. Among these, 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has emerged as a molecule of significant interest, primarily for its crucial role as a key intermediate in the synthesis of Palbociclib, a first-in-class CDK4/6 inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer.[1][2][3][4] This guide, crafted from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of the molecular architecture of this pivotal compound. We will delve into its structural elucidation through spectroscopic analysis, discuss rational approaches to its synthesis, and contextualize its significance within the broader framework of drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a multi-functionalized pyrimidine core. The structural features, including a secondary amine, a thioether, and an aldehyde, all contribute to its unique reactivity and utility as a synthetic building block.

Systematic Name: this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 211245-64-6 | Internal Database |

| Molecular Formula | C₁₁H₁₅N₃OS | Internal Database |

| Molecular Weight | 237.32 g/mol | Internal Database |

| Appearance | Predicted: White to yellow or pale-green solid | [5] |

| Storage Conditions | Predicted: Ambient temperature or 2-8°C, in a dark place under an inert atmosphere. | [5] |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its synthesis can be rationally designed based on established pyrimidine chemistry and its role as a precursor to Palbociclib.[1][2][4] The most logical approach involves the sequential functionalization of a pyrimidine ring.

A plausible synthetic route, adapted from the synthesis of similar 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde derivatives, would likely involve a multi-step process.[5]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol):

-

Nucleophilic Aromatic Substitution: The synthesis would likely commence with a precursor such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The highly reactive chloro group at the C4 position is susceptible to nucleophilic attack by cyclopentylamine. This reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Reduction of the Ester: The resulting ester would then be reduced to the corresponding primary alcohol. A selective reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common choice for this transformation to avoid over-reduction or side reactions.

-

Oxidation to the Aldehyde: The final step involves the mild oxidation of the primary alcohol to the desired aldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are well-suited for this purpose, as they can selectively oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids.

Self-Validation: Each step of this proposed synthesis should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material and the formation of the desired product before proceeding to the next step. Purification at each stage would likely be achieved through column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this specific molecule, the following characterization is based on predictions from established spectroscopic principles and data from analogous pyrimidine derivatives.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | 1H |

| Pyrimidine C6-H | 8.5 - 8.8 | Singlet | 1H |

| Cyclopentyl N-CH | 4.2 - 4.6 | Multiplet | 1H |

| Methylthio (-SCH₃) | 2.5 - 2.7 | Singlet | 3H |

| Cyclopentyl -CH₂ | 1.5 - 2.1 | Multiplet | 8H |

| Amine N-H | 7.5 - 8.0 | Broad Singlet | 1H |

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of distinct carbon environments and provide insights into their electronic nature.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Pyrimidine C2, C4, C5, C6 | 110 - 170 |

| Cyclopentyl N-CH | 50 - 60 |

| Cyclopentyl -CH₂ | 23 - 35 |

| Methylthio -SCH₃ | 12 - 16 |

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 237 or 238, respectively.

Predicted Fragmentation Pathway:

Caption: Predicted mass fragmentation pathway for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=N, C=C Stretch (Pyrimidine Ring) | 1550 - 1650 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Biological Significance and Applications in Drug Development

The primary significance of this compound lies in its role as a pivotal intermediate in the synthesis of Palbociclib (Ibrance®).[1][2][4] Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[2] By inhibiting CDK4/6, Palbociclib prevents the progression of the cell cycle from the G1 to the S phase, thereby halting the proliferation of cancer cells.

The aldehyde functionality of this compound is critical for the subsequent construction of the pyridopyrimidine core of Palbociclib through a condensation reaction.[1][2] The cyclopentylamino and methylthio groups are also integral parts of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties.

The development of efficient and scalable syntheses for this intermediate is therefore of high importance to the pharmaceutical industry.[1][4]

Handling, Storage, and Safety

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light to prevent degradation.[5]

Conclusion

This compound is a molecule of significant synthetic value, underscored by its indispensable role in the production of the blockbuster anti-cancer drug, Palbociclib. A thorough understanding of its molecular structure, reactivity, and spectroscopic properties is paramount for chemists and researchers involved in the synthesis and development of this and other related therapeutic agents. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for further investigation and application of this important pyrimidine derivative.

References

-

Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Research on Chemical Intermediates, 45(10), 4977-4987. Available from: [Link]

-

Li, S., et al. (2019). A new route for the synthesis of Palbociclib. Chemical Papers, 73(12), 3043–3051. Available from: [Link]

-

Xue, Y. (2015). Preparation method of palbociclib. CN104672635A. Available from: [Link]

-

Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Technical Disclosure Commons. Available from: [Link]

Sources

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Introduction

This compound is a highly functionalized heterocyclic compound. Its structural core, the pyrimidine ring, is a fundamental motif in medicinal chemistry, famously appearing in nucleobases and a wide array of therapeutic agents. The presence of a reactive carbaldehyde group at the C5 position, coupled with versatile amino and methylthio substituents at C4 and C2 respectively, makes this molecule a valuable intermediate for the construction of more complex, biologically active molecules, particularly in the development of kinase inhibitors.[1]

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. It is designed for researchers, chemists, and professionals in drug development, offering not just a procedural outline but also the underlying mechanistic principles and strategic considerations that govern the synthesis.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic approach to this compound identifies two key bond disconnections that inform the forward synthesis strategy.

-

C4-N Bond Disconnection : The bond between the pyrimidine C4 carbon and the cyclopentylamino nitrogen is readily disconnected. This suggests its formation via a nucleophilic aromatic substitution (SNAr) reaction, where cyclopentylamine acts as the nucleophile, displacing a suitable leaving group (such as a halogen) from the C4 position.

-

C5-C Bond Disconnection : The formyl group (-CHO) at the C5 position is a classic target for a formylation reaction. The Vilsmeier-Haack reaction is an exceptionally efficient and mild method for introducing a formyl group onto activated aromatic and heteroaromatic rings.

This analysis leads to the strategic selection of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0) as the pivotal intermediate.[2][3] The synthesis is therefore logically divided into two primary stages:

-

Stage 1 : Synthesis of the key intermediate, 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde, via a Vilsmeier-Haack reaction.

-

Stage 2 : Nucleophilic aromatic substitution of the chloro-intermediate with cyclopentylamine to yield the final product.

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

The cornerstone of this synthesis is the Vilsmeier-Haack reaction. This reaction utilizes a chloromethyliminium salt, known as the Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The Vilsmeier reagent is a moderately strong electrophile capable of formylating electron-rich heterocycles.

In this specific application, starting with 2-(methylthio)pyrimidin-4(3H)-one, the Vilsmeier-Haack conditions serve a dual purpose:

-

Chlorination : The hydroxyl group at the C4 position is converted into a chloro group, a superior leaving group.

-

Formylation : The electron-donating character of the ring nitrogens and the methylthio group activates the C5 position for electrophilic attack by the Vilsmeier reagent, leading to the introduction of the carbaldehyde.

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Amount (mass/vol) |

| 2-(Methylthio)pyrimidin-4(3H)-one | 142.18 | 0.10 | 14.22 g |

| Phosphoryl chloride (POCl₃) | 153.33 | 0.30 | 27.4 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL |

| Crushed Ice | 18.02 | - | 500 g |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Dichloromethane (DCM) | 84.93 | - | 3 x 100 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure

-

Vilsmeier Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 100 mL of N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

-

Add phosphoryl chloride (27.4 mL, 0.30 mol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent will result in a thick, crystalline slurry.

-

Reaction with Pyrimidine : To this slurry, add 2-(methylthio)pyrimidin-4(3H)-one (14.22 g, 0.10 mol) portion-wise, ensuring the temperature does not exceed 20°C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization : Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. A solid precipitate will form.

-

Extraction : Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde as a solid.

Stage 2: Synthesis of this compound

This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the formyl group at C5 and the ring nitrogens. This electronic environment makes the C4 position, which bears a good leaving group (chloride), highly susceptible to attack by nucleophiles. Cyclopentylamine readily attacks this position, displacing the chloride ion to form the desired product.[4] A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Amount (mass/vol) |

| 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde | 188.64 | 0.05 | 9.43 g |

| Cyclopentylamine | 85.15 | 0.06 | 6.2 mL |

| Triethylamine (TEA) | 101.19 | 0.075 | 10.5 mL |

| Acetonitrile (ACN) | 41.05 | - | 150 mL |

| Water | 18.02 | - | 200 mL |

| Ethyl Acetate | 88.11 | - | 3 x 75 mL |

| Brine | - | - | 50 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure

-

Reaction Setup : To a round-bottom flask, add 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (9.43 g, 0.05 mol), acetonitrile (150 mL), and triethylamine (10.5 mL, 0.075 mol).

-

Nucleophile Addition : Add cyclopentylamine (6.2 mL, 0.06 mol) to the stirred solution at room temperature.

-

Reaction : Heat the mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction's completion using TLC.

-

Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Extraction : Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude product.

-

Purification : Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., isopropanol) to yield this compound as a pure solid.[5][6]

Summary and Conclusion

The synthesis of this compound is efficiently achieved through a two-stage process. The key steps are a Vilsmeier-Haack reaction for the dual chlorination and formylation of a pyrimidine precursor, followed by a nucleophilic aromatic substitution with cyclopentylamine. This pathway is robust, relies on well-established and understood chemical transformations, and utilizes readily available starting materials. The protocols described herein are self-validating, with clear checkpoints for reaction monitoring and standard procedures for purification, ensuring a reliable route to this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

-

Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Synfacts, 2011(07), 0731. [Link]

-

Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2020). ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). National Institutes of Health (NIH). [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. [Link]

-

Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016). ResearchGate. [Link]

-

Buy Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate | 211245-62-4. (n.d.). Chemspace. [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine. (2021).

-

2-(methylthio)pyrimidin-4-amine (C5H7N3S). (n.d.). PubChemLite. [Link]

-

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. (n.d.). PubChem. [Link]

-

Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2018). National Institutes of Health (NIH). [Link]

-

This compound, 95% Purity, C11H15N3OS, 250 mg. (n.d.). CP Lab Safety. [Link]

-

Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. (2007). Semantic Scholar. [Link]

-

This compound. (n.d.). Aobchem. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2024). National Institutes of Health (NIH). [Link]

-

4-Amino-2-(cyclopentylamino)pyrimidine-5-carboxamide | C10H15N5O | CID 70694174. (n.d.). PubChem. [Link]

-

Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). National Institutes of Health (NIH). [Link]

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde | 148256-82-0 [amp.chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [allbiopharm.com]

The Strategic Intermediate: A Technical Guide to 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde for Kinase Inhibitor Discovery

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a plethora of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of targeted therapies. Within this vast chemical space, 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 211245-64-6) has emerged as a critical building block, particularly in the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and strategic application in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.

The intrinsic value of this molecule lies in the trifecta of its functional groups: the cyclopentylamino group at the C4 position, the methylthio group at C2, and the reactive carbaldehyde at C5. This arrangement offers a versatile platform for constructing complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine core, which is prevalent in a number of kinase inhibitors targeting key players in cellular signaling pathways.

Physicochemical Properties

While extensive experimental data for this specific intermediate is not widely published, its properties can be reliably inferred from closely related analogs and general chemical principles.

| Property | Value | Source |

| CAS Number | 211245-64-6 | Commercial Suppliers[1][2] |

| Molecular Formula | C11H15N3OS | Calculated |

| Molecular Weight | 237.32 g/mol | Calculated[1] |

| Appearance | Likely a white to pale yellow solid | Inferred from analogs[3] |

| Solubility | Expected to be soluble in organic solvents like THF, DCM, and DMF | Inferred from synthetic protocols |

| Storage | Store in a cool, dry, dark place under an inert atmosphere | General laboratory practice[3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a robust and scalable method adapted from the synthesis of analogous pyrimidine carbaldehydes.

Experimental Protocol

Step 1: Synthesis of ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

-

To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol, add triethylamine (Et3N) (1.2 eq).

-

To this stirred solution, add cyclopentylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Synthesis of (4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add a solution of ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield (4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the (4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3).

-

Add activated manganese dioxide (MnO2) (5-10 eq) portion-wise to the solution.

-

Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 24 hours and can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Caption: Synthetic route to the target compound.

The Role in Kinase Inhibitor Synthesis: Building the Pyrido[2,3-d]pyrimidine Scaffold

The strategic importance of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The pyrido[2,3-d]pyrimidine core is a particularly valuable scaffold that can be readily accessed from this intermediate. This bicyclic system serves as a versatile template for the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinase 4 (CDK4) and p38 Mitogen-Activated Protein Kinase (MAPK).

General Reaction Scheme: Condensation with Active Methylene Compounds

The aldehyde functionality is readily condensed with various active methylene compounds, such as cyanoacetates or malononitrile derivatives, in the presence of a base to construct the pyridone ring.

Caption: Formation of the pyridopyrimidine core.

Application in Drug Discovery: Targeting Key Signaling Pathways

CDK4/6 Inhibition in Cancer Therapy

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition. In many cancers, the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibitors of CDK4/6 have shown significant clinical success in the treatment of certain types of breast cancer. The pyrido[2,3-d]pyrimidine scaffold, derived from the title compound, has been successfully employed in the design of potent and selective CDK4 inhibitors.

For instance, Reddy et al. reported the discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a potent inhibitor of CDK4. This class of compounds demonstrates the importance of the cyclopentyl group at the 8-position of the pyridopyrimidine ring system, which is directly installed from the title aldehyde's precursor.

Caption: Inhibition of the CDK4/6 pathway.

p38 MAPK Inhibition in Inflammatory Diseases

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses. Upon activation by cellular stress or inflammatory cytokines, p38 MAPK phosphorylates a range of downstream targets, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Chronic activation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde scaffold is a well-established starting point for the synthesis of p38 MAPK inhibitors. The aldehyde group allows for the construction of various heterocyclic systems that can effectively occupy the ATP-binding pocket of the kinase.

Caption: Inhibition of the p38 MAPK pathway.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its well-defined synthetic accessibility and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries targeting key signaling pathways in cancer and inflammatory diseases. The strategic use of this building block allows medicinal chemists to efficiently construct complex molecular architectures, such as the pyrido[2,3-d]pyrimidine scaffold, which have demonstrated significant therapeutic potential. As the demand for novel and selective kinase inhibitors continues to grow, the importance of strategically designed intermediates like this compound in accelerating drug discovery efforts cannot be overstated.

References

-

Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., ... & Reddy, E. P. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety (n.d.). This compound, 95% Purity, C11H15N3OS, 250 mg. Retrieved from [Link]

Sources

The Emergence of a Novel Pyrimidine Scaffold: A Technical Guide to 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Foreword: The Strategic Pursuit of Novel Chemical Entities

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing the ever-evolving challenges of human health. The pyrimidine core, a fundamental building block of nucleic acids, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. This technical guide delves into the discovery, synthesis, and potential applications of a specific, yet significant, pyrimidine derivative: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. This compound, identified by the CAS Number 211245-64-6, represents a strategic design element in the quest for potent and selective modulators of biological pathways.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its rational design and synthesis to its potential as a cornerstone for future therapeutic innovation.

The Genesis of a Targeted Scaffold: Design and Rationale

The discovery of a new chemical entity is rarely a serendipitous event; rather, it is a culmination of rational design, iterative synthesis, and a deep understanding of structure-activity relationships (SAR). The architecture of this compound is a testament to this principle.

The Privileged Pyrimidine Core

The pyrimidine ring is a well-established pharmacophore present in numerous FDA-approved drugs, including antiviral agents and anticancer therapeutics.[2] Its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, makes it an ideal foundation for designing targeted therapies. Pyrimidine derivatives have been successfully developed as inhibitors of kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[3][4]

Strategic Functionalization: Decoding the Substituents

The specific substituents on the pyrimidine ring of the title compound are not arbitrary; each is strategically placed to influence its physicochemical properties and biological activity.

-

The 5-Carbaldehyde Group: The aldehyde functionality at the 5-position is a versatile chemical handle. It can act as a key pharmacophoric element, forming crucial interactions with a biological target, or serve as a synthetic precursor for the construction of more complex heterocyclic systems.[3] This reactive group allows for a multitude of chemical transformations, enabling the exploration of a broad chemical space during lead optimization.

-

The 2-(Methylthio) Group: The methylthio substituent at the 2-position modulates the electronic properties of the pyrimidine ring and can influence the compound's metabolic stability.[5] This group can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can fine-tune the biological activity.[5]

-

The 4-(Cyclopentylamino) Group: The cyclopentylamino moiety at the 4-position is a critical determinant of the molecule's lipophilicity and conformational flexibility. The bulky and hydrophobic nature of the cyclopentyl group can enhance binding affinity and selectivity for a specific target protein by occupying a hydrophobic pocket. The secondary amine provides a hydrogen bond donor, further contributing to target engagement. The choice of a cyclopentyl group over other alkyl or aryl substituents is a deliberate design choice aimed at optimizing potency and pharmacokinetic properties.[6][7]

The Synthetic Pathway: From Precursors to the Final Product

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the substituted pyrimidine ring, followed by the introduction or modification of the key functional groups. A plausible precursor is the corresponding ethyl ester, Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate, which is commercially available.[9][10]

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

The following protocol outlines a viable synthetic route. It is crucial to note that these are generalized steps, and optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Synthesis of Ethyl 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

This step would likely involve the condensation of a suitable three-carbon building block with S-methylisothiourea, followed by the introduction of the cyclopentylamino group. A common method involves the displacement of a leaving group, such as a chlorine atom, from a 4-chloropyrimidine precursor with cyclopentylamine.

Step 2: Reduction of the Ester to the Aldehyde

The conversion of the ethyl ester to the corresponding aldehyde is a critical step. This transformation requires a mild reducing agent to avoid over-reduction to the alcohol.

-

Dissolution: Dissolve Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the cooled solution. The stoichiometry of the reducing agent is critical to prevent the formation of the corresponding alcohol.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent, such as methanol or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Caption: Proposed synthetic workflow for the target aldehyde.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Description | Source |

| Molecular Formula | C11H15N3OS | [1] |

| Molecular Weight | 237.32 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Typically >95% for research-grade material | [1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Standard analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Applications and Biological Significance

The structural features of this compound suggest its potential as a valuable intermediate or a biologically active agent in several therapeutic areas.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors. For instance, related pyrimidine derivatives have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory diseases and cancer.[3] The cyclopentylamino group could confer selectivity for the ATP-binding pocket of specific kinases. The aldehyde functionality could be further elaborated to introduce additional binding elements to enhance potency and selectivity.

Anticancer Activity

Many pyrimidine-based compounds exhibit potent anticancer activity by targeting various cellular processes, including microtubule dynamics and cell cycle regulation.[2][5][11] The unique substitution pattern of the title compound could lead to novel interactions with cancer-related targets.

Agrochemicals

Pyrimidine derivatives also find applications in the agrochemical industry as herbicides and fungicides.[12] The biological activity of this compound could be explored in this context.

Caption: Potential applications of the target compound.

Future Directions and Conclusion

This compound stands as a promising molecular entity with significant potential for further exploration. Its rational design, coupled with a plausible and scalable synthetic route, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

-

Biological Screening: A comprehensive biological evaluation of the compound against a panel of kinases and cancer cell lines is warranted to identify its primary biological targets.

-

SAR Studies: Systematic modification of the cyclopentylamino, methylthio, and carbaldehyde groups will be crucial for elucidating the structure-activity relationships and optimizing the compound's biological profile.

-

Elaboration of the Aldehyde: The aldehyde functionality serves as a gateway for the synthesis of a diverse library of derivatives, including imines, oximes, and more complex heterocyclic systems, which could lead to the discovery of novel therapeutic agents.

References

-

National Institutes of Health. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent.[Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. this compound.[Link]

- Google Patents.

-

PubChem, National Institutes of Health. Chemical compounds - Patent US-2022340592-A1.[Link]

-

National Institutes of Health. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.[Link]

-

MDPI. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.[Link]

-

PubMed, National Institutes of Health. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.[Link]

- Google Patents.US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).

-

PubChem, National Institutes of Health. 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2.[Link]

-

PubMed, National Institutes of Health. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.[Link]

Sources

- 1. This compound [allbiopharm.com]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical compounds - Patent US-2022340592-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Buy Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate | 211245-62-4 [smolecule.com]

- 10. Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carb… [cymitquimica.com]

- 11. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

The Synthetic Heart of a Kinase Inhibitor: Elucidating the Mechanism of Action of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pivotal chemical intermediate in the synthesis of highly selective and potent kinase inhibitors. While this compound itself is not an active pharmaceutical ingredient, its meticulously designed structure is the cornerstone for building molecules with significant therapeutic impact. This document will delve into the presumptive mechanism of action of its ultimate derivatives, with a primary focus on the synthesis and activity of Palbociclib, a landmark inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). We will explore the synthetic rationale, the structure-activity relationships, and the downstream cellular consequences of inhibiting the CDK4/6 pathway, thereby providing researchers, scientists, and drug development professionals with a thorough understanding of this compound's critical role in modern oncology.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a privileged scaffold in medicinal chemistry.[2] Pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1] The subject of this guide, this compound, represents a highly functionalized pyrimidine derivative, poised for the construction of more complex, therapeutically active compounds.

Synthetic Utility and the Path to Kinase Inhibition

This compound serves as a key intermediate in the synthesis of pyridopyrimidines, a class of fused heterocyclic compounds with a broad range of biological activities, including the inhibition of various protein kinases.[3][4] The strategic placement of its functional groups—the cyclopentylamino group at the 4-position, the methylthio group at the 2-position, and the carbaldehyde at the 5-position—are all critical for the subsequent chemical transformations that lead to the final drug substance.

Notably, this pyrimidine derivative is a crucial precursor in the synthesis of Palbociclib, a first-in-class oral inhibitor of CDK4 and CDK6.[5][6][7] The synthesis of Palbociclib from this intermediate involves a series of reactions that ultimately form the characteristic pyrido[2,3-d]pyrimidin-7-one core of the final drug.

Experimental Workflow: Conceptual Synthesis of a Pyrido[2,3-d]pyrimidine Core

The following diagram illustrates a conceptual workflow for the synthesis of a pyridopyrimidine core from a 4-(substituted-amino)-2-(methylthio)pyrimidine-5-carbaldehyde intermediate. This process highlights the importance of the aldehyde group for the crucial cyclization step.

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Mechanism of Action: Inhibition of CDK4/6 and Cell Cycle Arrest

The therapeutic efficacy of Palbociclib, the downstream product of our topic compound, lies in its highly specific inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6).[6]

The Role of CDK4/6 in the Cell Cycle

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (first gap) phase to the S (synthesis) phase.[3] In normal cell proliferation, mitogenic signals lead to the expression of D-type cyclins (cyclin D1, D2, and D3). These cyclins then bind to and activate CDK4 and CDK6. The activated CDK4/6-cyclin D complex phosphorylates the Retinoblastoma protein (pRb).[3] This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition and DNA replication.

Molecular Interaction of Palbociclib with CDK4/6

Palbociclib functions as an ATP-competitive inhibitor of CDK4 and CDK6.[3] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of pRb. This blockade of pRb phosphorylation maintains the pRb-E2F complex, thereby preventing the expression of S-phase entry genes. The ultimate outcome is a halt in the cell cycle at the G1/S checkpoint, leading to a state of cellular senescence or apoptosis in tumor cells that are dependent on the CDK4/6 pathway for proliferation.[8]

Signaling Pathway: CDK4/6-Mediated Cell Cycle Progression and its Inhibition

The following diagram illustrates the CDK4/6 signaling pathway and the point of intervention by inhibitors derived from this compound.

Caption: The CDK4/6 signaling pathway and its inhibition.

Therapeutic Relevance and Clinical Applications

The inhibition of CDK4/6 has proven to be a highly effective therapeutic strategy in certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[6] In these cancers, the CDK4/6-cyclin D-pRb pathway is often hyperactive, driving uncontrolled cell proliferation. By halting the cell cycle, Palbociclib and other CDK4/6 inhibitors can significantly slow tumor growth and improve patient outcomes.

Broader Implications: The Versatility of Pyridopyrimidines

While the primary focus of this guide is the role of this compound as a precursor to CDK4/6 inhibitors, it is important to recognize the broader therapeutic potential of the resulting pyridopyrimidine scaffold. Research has shown that derivatives of this core structure can exhibit a wide range of biological activities, including:

-

p38 MAP Kinase Inhibition: Certain pyridopyrimidines have been developed as potent and selective inhibitors of p38 mitogen-activated protein kinase, a key player in inflammatory responses.[9]

-

Antiviral and Antimicrobial Activity: The versatile structure of pyridopyrimidines allows for modifications that can lead to compounds with significant antiviral and antibacterial properties.[4]

-

Analgesic Effects: Some pyridopyrimidine derivatives have shown promise as analgesic agents for the treatment of neuropathic pain.[4]

-

Inhibition of Cyclic Nucleotide Synthesis: Certain pyridopyrimidine derivatives have been identified as inhibitors of guanylyl cyclase, with potential applications in treating secretory diarrhea.[10][11]

This versatility underscores the importance of intermediates like this compound in providing a flexible platform for the discovery of novel therapeutics targeting a diverse range of diseases.

Conclusion

This compound is a testament to the power of rational drug design and the central role of synthetic chemistry in modern medicine. While not a therapeutic agent in its own right, its carefully orchestrated arrangement of functional groups makes it an invaluable precursor for the synthesis of potent and selective kinase inhibitors. The primary mechanism of action of its most prominent derivative, Palbociclib, is the targeted inhibition of CDK4 and CDK6, leading to cell cycle arrest and the suppression of tumor growth. The continued exploration of the pyridopyrimidine scaffold, made accessible through intermediates like the one discussed herein, holds immense promise for the development of future generations of targeted therapies for a multitude of diseases.

References

- Li, S., Chen, J., Feng, C., Yang, W., & Ji, M. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.

- Al-Kassim Hassan, M., & Ates-Alagoz, Z. (2022). The synthetic strategies for the preparation of Palbociclib. Mini-Reviews in Medicinal Chemistry, 22(14), 1836–1853.

- Kots, A. Y., Choi, B. K., Estrella-Jimenez, M. E., Warren, C. A., Gilbertson, S. R., Guerrant, R. L., & Murad, F. (2008). Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. Proceedings of the National Academy of Sciences, 105(24), 8466–8471.

- Xue, Y. (2015). Preparation method of palbociclib. CN104672635A.

- Technical Disclosure Commons. (2024).

- Li, S., Chen, J., Feng, C., Yang, W., & Ji, M. (2019). A new route for the synthesis of Palbociclib. Chemical Papers, 73(12), 3043–3051.

- Kim, H. J., Lee, J. H., Lee, J. Y., Kim, J. H., Kim, J. H., Lee, J., ... & Lee, K. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850–7860.

- Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., ... & Reddy, E. P. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.

- Kots, A. Y., Martin, E., Sharina, I. G., Krumenacker, J. S., & Murad, F. (2019).

- Wang, Y., Zhang, T., Geng, F., Li, J., Wei, G., Wang, Y., ... & Zhang, Y. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160838.

- Natarajan, S. R., Wisnoski, D. D., Singh, S. B., Stelmach, J. E., O'Neill, E. A., Schwartz, C. D., ... & Doherty, J. B. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273–276.

- Sreelatha, T., & John, S. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 104-114.

- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268–272.

- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. A., Al-Qirim, T. M., Shattat, G. F., & Al-Hiari, Y. M. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(8), 3465.

- Li, Y., Zhang, Y., Wang, Y., Li, J., Wei, G., Wang, Y., ... & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. International Journal of Nanomedicine, 17, 1581–1601.

- Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., ... & Reddy, E. P. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.

- Karadendrou, M. A., Kostopoulou, I., Matzapetakis, M., Zervou, M., & Detsi, A. (2023).

- Chen, Y. T., Hsieh, T. H., Hsieh, Y. C., Lin, C. W., & Chen, C. H. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 7(4), 3568–3579.

- Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. tdcommons.org [tdcommons.org]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative of interest in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this document synthesizes predicted data based on the analysis of structurally related compounds. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this and similar chemical entities.

The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and understanding its spectroscopic characteristics is paramount for efficient drug discovery and development. This guide is structured to provide not only the predicted data but also the underlying scientific principles and experimental considerations, reflecting the expertise of a Senior Application Scientist.

Molecular Structure and Key Functional Groups

This compound (CAS No. 211245-64-6) possesses a molecular formula of C₁₁H₁₅N₃OS and a molecular weight of 237.32 g/mol .[1][2] The key structural features that dictate its spectroscopic properties are:

-

A substituted pyrimidine ring.

-

A cyclopentylamino group at the C4 position.

-

A methylthio group at the C2 position.

-

A carbaldehyde (formyl) group at the C5 position.

These features will give rise to characteristic signals in various spectroscopic analyses.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to each proton-containing group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | s | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~8.5 - 8.7 | s | 1H | Pyrimidine C6-H | The proton on the pyrimidine ring is in an electron-deficient environment, leading to a downfield chemical shift. |

| ~8.0 - 8.2 | d | 1H | -NH- | The amine proton's chemical shift is variable and depends on concentration and solvent. It is expected to appear as a doublet due to coupling with the adjacent methine proton of the cyclopentyl group. |

| ~4.3 - 4.5 | m | 1H | Cyclopentyl C1-H | This methine proton is adjacent to the nitrogen atom, causing a downfield shift. It will appear as a multiplet due to coupling with the neighboring methylene protons. |

| ~2.6 | s | 3H | -S-CH₃ | The methyl protons of the methylthio group are relatively shielded and appear as a sharp singlet. |

| ~1.5 - 2.1 | m | 8H | Cyclopentyl -(CH₂)₄- | The methylene protons of the cyclopentyl ring will appear as a complex multiplet in the aliphatic region of the spectrum. |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

If necessary, perform two-dimensional NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | -CHO | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield. |

| ~170 - 175 | Pyrimidine C2 | The carbon atom bonded to the electronegative sulfur and two nitrogen atoms is expected to be downfield. |

| ~160 - 165 | Pyrimidine C4 | The carbon atom attached to the amino group and flanked by nitrogen atoms will also be in the downfield region. |

| ~155 - 160 | Pyrimidine C6 | The pyrimidine ring carbon bearing a proton. |

| ~110 - 115 | Pyrimidine C5 | The carbon atom to which the aldehyde group is attached. |

| ~55 - 60 | Cyclopentyl C1 | The methine carbon of the cyclopentyl group directly attached to the nitrogen atom. |

| ~30 - 35 | Cyclopentyl C2/C5 | The methylene carbons adjacent to the C1 carbon of the cyclopentyl ring. |

| ~20 - 25 | Cyclopentyl C3/C4 | The remaining methylene carbons of the cyclopentyl ring. |

| ~12 - 15 | -S-CH₃ | The carbon of the methylthio group is in a relatively shielded environment. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is recommended.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

Use a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 - 3400 | N-H stretch | Secondary Amine | The N-H stretching vibration of the cyclopentylamino group. |

| ~2950 - 2850 | C-H stretch | Aliphatic | C-H stretching vibrations of the cyclopentyl and methyl groups. |

| ~2850 - 2750 | C-H stretch | Aldehyde | Characteristic C-H stretch of the aldehyde proton. |

| ~1680 - 1700 | C=O stretch | Aldehyde | Strong absorption due to the carbonyl stretching vibration of the aldehyde. |

| ~1550 - 1600 | C=N, C=C stretch | Pyrimidine Ring | Aromatic ring stretching vibrations. |

| ~1400 - 1450 | C-H bend | Aliphatic | Bending vibrations of the CH₂ and CH₃ groups. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the pure solvent.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data

| m/z | Ion | Rationale |

| 237 | [M]⁺ | Molecular ion peak corresponding to the exact mass of the compound. |

| 238 | [M+1]⁺ | Due to the natural abundance of ¹³C. |

| 239 | [M+2]⁺ | Due to the natural abundance of ³⁴S. |

| 208 | [M - CHO]⁺ | Loss of the formyl group. |

| 190 | [M - S-CH₃]⁺ | Loss of the methylthio group. |

| 168 | [M - C₅H₉]⁺ | Loss of the cyclopentyl group. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the connectivity and the origin of the spectroscopic signals, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion